N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide
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Overview
Description
N~1~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-METHYL-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE is a complex organic compound known for its diverse pharmacological properties. This compound belongs to the class of pyrazole derivatives, which are known for their significant biological activities, including antileishmanial and antimalarial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-METHYL-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE involves multiple steps. One common method includes the reaction of 4-aminoantipyrine with benzoylisothiocyanate in acetone as a solvent. The reaction is typically heated at 50°C and stirred for 3 hours, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N~1~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-METHYL-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H~2~O~2~) and potassium permanganate (KMnO~4~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) and lithium aluminum hydride (LiAlH~4~) are frequently used.
Substitution: Nucleophiles like halides, amines, and alcohols are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N~1~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-METHYL-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antileishmanial and antimalarial activities.
Medicine: Explored for its therapeutic potential in treating neglected tropical diseases.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-METHYL-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound exhibits its effects by binding to enzymes or receptors, thereby inhibiting their activity. For instance, it has been shown to inhibit the enzyme Lm-PTR1, which is involved in the biosynthesis of essential biomolecules in Leishmania parasites .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like imidazole and its derivatives share similar pharmacological properties and are used in various therapeutic applications.
Pyrazole Derivatives: Other pyrazole derivatives, such as 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-yl compounds, exhibit comparable biological activities.
Uniqueness
N~1~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-METHYL-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE stands out due to its unique combination of a pyrazole ring and a benzenesulfonamide moiety, which contributes to its potent biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C17H22N4O3S |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-N-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C17H22N4O3S/c1-13-14(11-18-20(13)3)12-19(2)25(23,24)16-8-6-15(7-9-16)21-10-4-5-17(21)22/h6-9,11H,4-5,10,12H2,1-3H3 |
InChI Key |
RBDFVHGFXJVQJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)CN(C)S(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O |
Origin of Product |
United States |
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